molecular formula C8H17N3 B2455536 1-Cyclobutylpiperazine CAS No. 61379-68-8

1-Cyclobutylpiperazine

Cat. No. B2455536
CAS RN: 61379-68-8
M. Wt: 155.245
InChI Key: MMFSEQBRBIYYJY-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperazine is a cyclic amine that has been widely used in scientific research and pharmaceutical applications as a precursor or an intermediate. It has an empirical formula of C8H16N2 and a molecular weight of 140.23 .


Molecular Structure Analysis

The molecular structure of 1-Cyclobutylpiperazine can be represented by the SMILES string C1(N2CCNCC2)CCC1 . This indicates that the molecule consists of a cyclobutyl group attached to a piperazine ring.


Physical And Chemical Properties Analysis

1-Cyclobutylpiperazine is a solid substance under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Spectroscopic Studies and Structural Analysis

1-Cyclobutylpiperazine (1cbpp) has been the subject of spectroscopic studies, particularly focusing on its FT-IR and FT-Raman spectra. Research has demonstrated the application of hybrid density functional theory (DFT) method to examine the optimized geometric parameters, normal mode frequencies, and corresponding vibrational assignments of 1cbpp. This includes the analysis of potential energy distribution (PED) and thermodynamics functions, as well as the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) of 1cbpp. These studies are crucial for understanding the molecular structure and properties of 1cbpp in different solvents like chloroform and dimethylsulfoxide (Bağlayan et al., 2012).

Synthesis and Application in Drug Development

The synthesis of 1-cyclobutylpiperazine derivatives has been explored for applications in drug development. For instance, a hydroxyproline-based H3 receptor antagonist, which is crucial in treating CNS disorders, was synthesized through a process that involved the manipulation of 1-cyclobutylpiperazine. This process included desymmetrization of homopiperazine and a nonextractive sodium triacetoxyborohydride reaction workup, highlighting its role in the synthesis of complex molecular structures (Pippel et al., 2010).

Antimycobacterial Activity

Research has also explored the antimycobacterial activity of novel compounds containing 1-cyclobutylpiperazine. A study synthesized new compounds and evaluated their in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential of 1-cyclobutylpiperazine derivatives in developing new antimicrobial agents (Sriram et al., 2007).

Safety and Hazards

1-Cyclobutylpiperazine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the signal word “Danger” and the hazard statement H301 . Precautionary measures include avoiding ingestion and seeking immediate medical attention if the substance is swallowed .

properties

IUPAC Name

1-cyclobutylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(3-1)10-6-4-9-5-7-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJKCJYVIICABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314512
Record name 1-Cyclobutylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylpiperazine

CAS RN

132800-13-6
Record name 1-Cyclobutylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132800-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutylpiperazine
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Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-cyclobutylpiperazine-1-carboxylate (1.1553 g, 4.81 mmol) in ethyl acetate (10 mL) and methanol (10.00 mL) was treated with a 4M-solution hydrogen chloride in dioxane (1.669 mL, 48.07 mmol) was stirred at room temperature for 40 h under nitrogen. The reaction was incomplete so f 4M-solution hydrogen chloride in dioxane (10 mL) was added and the solution was stirred at room temperature for a further 2 h. The reaction mixture was evaporated to dryness to afford a solid. The crude product was purified by ion exchange chromatography, using a SCX column. The desired product was eluted from the column using 3.5M NH3/MeOH and pure fractions were evaporated to dryness to afford 1-cyclobutylpiperazine (0.571 g, 85%) as a yellow oil.
Quantity
1.1553 g
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Reaction Step One
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0 (± 1) mol
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10 mL
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10 mL
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1.669 mL
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10 mL
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Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (7.84 mL, 101.73 mmol) was added to a stirred solution of tert-butyl 4-cyclobutylpiperazine-1-carboxylate (2.445 g, 10.17 mmol) in DCM (25 mL) cooled to 0° C. under nitrogen and stirred at 20° C. for 24 h. The reaction mixture was evaporated to dryness and diluted with DCM (30 mL). This was then washed with saturated NaHCO3 (2×10 mL) and the organic layers evaporated to dryness. Product was still present in the aqueous layer, so this was basified with 2M NaOH and extracted with DCM (3×10 mL) and EtOAc (1×10 mL). Organic fractions were combined and evaporated to dryness to afford 1-cyclobutylpiperazine (0.430 g, 30.1%). 1H NMR (399.9 MHz, DMSO-d6) δ 1.60-1.67 (2H, m), 1.72-1.80 (2H, m), 1.93-1.97 (2H, m), 2.25 (4H, s), 2.57-2.60 (1H, d), 2.82 (4H, t)
Quantity
7.84 mL
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Reaction Step One
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2.445 g
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25 mL
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